molecular formula C15H10N2O2S2 B2836269 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-22-0

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2836269
CAS No.: 892300-22-0
M. Wt: 314.38
InChI Key: GVTNRAQALXTRFZ-UHFFFAOYSA-N
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Description

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Pyrimidine Ring: The benzofuran intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, often through condensation reactions.

    Attachment of the Thiophene Moiety: The final step involves the alkylation or acylation of the pyrimidine-benzofuran intermediate with thiophene derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrimidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting an intracellular site in a urea-competitive manner . This interaction affects the transport of urea across cell membranes, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a thiophene ring, benzofuran moiety, and pyrimidine core, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit urea transporters sets it apart from other similar compounds.

Properties

IUPAC Name

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)19-13)16-15(20)17(14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTNRAQALXTRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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